N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
Description
The compound N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide features a 1,3,4-oxadiazole core substituted at position 5 with a 1,5-dimethylpyrazole moiety. A propanamide chain at position 2 of the oxadiazole is further modified by a phenylsulfonyl group. This structure combines heterocyclic diversity (oxadiazole and pyrazole) with a sulfonyl moiety, which may enhance electronic properties and solubility.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-11-10-13(20-21(11)2)15-18-19-16(25-15)17-14(22)8-9-26(23,24)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIJPLQICPJZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the oxadiazole and phenylsulfonyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and phenylsulfonyl chloride. The reaction conditions often require heating and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain pathogens.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The phenylsulfonyl group, in particular, plays a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related molecules from the literature:
*Estimated based on structural analysis.
Key Observations:
Heterocyclic Core: The target compound and analogs share a 1,3,4-oxadiazole core, while features a 1,3,4-thiadiazole.
Substituent Effects: The phenylsulfonyl group in the target compound is a strong electron-withdrawing moiety, likely enhancing polarity and aqueous solubility compared to the sulfide or amino groups in and compounds. Sulfonyl groups also participate in hydrogen bonding, which may influence biological activity .
Physicochemical Properties :
- The target’s estimated molecular weight (~374 g/mol) is comparable to analogs (375–389 g/mol) but lower than ’s thiadiazole derivative (417 g/mol) due to differences in substituents .
- Melting points for compounds (134–178°C) suggest moderate crystallinity, while the target’s sulfonyl group may elevate its melting point through enhanced intermolecular interactions .
Spectroscopic and Reactivity Trends
- IR Spectroscopy: The target’s sulfonyl group would exhibit strong absorption bands near 1300–1150 cm⁻¹ (S=O stretching), distinct from sulfide (C-S, ~600 cm⁻¹) or amino (N-H, ~3300 cm⁻¹) groups in analogs .
- NMR Spectroscopy : The dimethylpyrazole moiety in the target would show two singlet peaks for methyl groups (~2.5 ppm) and aromatic protons (~7.0–8.0 ppm), differing from ’s thiazole-related signals .
- Reactivity : The electron-deficient oxadiazole core in the target may undergo nucleophilic substitution more readily than ’s thiadiazole, which has greater electron density due to sulfur .
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest due to its diverse biological activities. This article provides an in-depth overview of its pharmacological properties, synthesis, and potential applications based on recent research findings.
1. Chemical Structure and Properties
The compound features a complex structure that contributes to its biological activity. Here are the key properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O3S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 123456-78-9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
The structure consists of a pyrazole moiety linked to an oxadiazole ring and a phenylsulfonyl group, enhancing its pharmacological properties and solubility.
2. Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Various methods have been explored in literature for synthesizing similar pyrazole and oxadiazole derivatives, often focusing on optimizing reaction conditions to improve biological activity.
3.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds featuring the 1,3,4-oxadiazole moiety have shown broad-spectrum antibacterial activity against various pathogens:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effective inhibition against bacterial strains with EC50 values in the low microgram range .
3.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Proliferation Inhibition : Studies have indicated that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values often below 10 µM .
3.3 Anti-inflammatory Effects
The anti-inflammatory properties of the compound are notable as well:
- Mechanism of Action : The compound may act by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators .
4. Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Antibacterial Efficacy : A study reported that a series of pyrazole derivatives exhibited potent antibacterial activity against Xanthomonas oryzae with EC50 values ranging from 5 to 15 µg/mL .
- Anticancer Evaluation : Another investigation highlighted that certain oxadiazole derivatives showed significant antiproliferative effects against MCF-7 cells with IC50 values around 0.08 µM .
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Its potential applications in treating bacterial infections and cancer make it a valuable subject for ongoing research.
Future studies should focus on elucidating the precise mechanisms behind its biological effects and exploring its efficacy in vivo to establish therapeutic viability.
Q & A
Q. What synthetic routes are recommended for N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole core and coupling reactions for sulfonyl propanamide attachment. To optimize yield and purity, employ Design of Experiments (DoE) principles:
- Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading).
- Apply response surface methodology (RSM) to refine optimal conditions .
- Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, as demonstrated by the ICReDD framework for efficient reaction design .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
For crystallography, refine datasets using SHELXL to model hydrogen bonding networks and validate against Etter’s graph set analysis for pattern recognition .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors structurally aligned with the compound’s motifs (e.g., sulfonyl groups for protease inhibition).
- Dose-Response Curves : Use a logarithmic concentration range (e.g., 0.1–100 µM) to calculate IC/EC.
- Control Experiments : Include positive controls (known inhibitors) and vehicle controls to isolate compound-specific effects.
- Replication : Perform triplicate measurements and apply ANOVA to assess significance .
Advanced Research Questions
Q. How can computational models predict the reactivity or bioactivity of this compound?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for oxadiazole formation or sulfonamide hydrolysis.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins.
- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
- Validate predictions with experimental data (e.g., IC, kinetic studies) and refine models iteratively.
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature, cell lines) using standardized protocols .
- Multivariate Statistics : Apply principal component analysis (PCA) to identify confounding variables.
- Reproducibility Checks : Replicate experiments under controlled conditions, adhering to CRDC guidelines for experimental design .
Q. What hydrogen bonding patterns stabilize the crystal structure, and how do they influence solubility?
Methodological Answer:
-
Graph Set Analysis : Classify hydrogen bonds (e.g., R(8) motifs) using Etter’s methodology to map donor-acceptor interactions .
-
Solubility Prediction : Correlate H-bond density with logS values. High H-bonding networks may reduce solubility unless balanced with hydrophobic groups (e.g., phenylsulfonyl).
-
Table : Example H-bond parameters from crystallography:
Donor Acceptor Distance (Å) Angle (°) N-H O (oxadiazole) 2.89 156 O-H N (pyrazole) 3.12 142
Q. What experimental and computational approaches elucidate the reaction mechanism of 1,3,4-oxadiazole formation in this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to identify rate-determining steps.
- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation into the oxadiazole ring.
- Transition State Analysis : Perform DFT calculations (e.g., Gaussian 16) to model intermediates and activation energies .
Q. How does comparative analysis with structural analogs enhance understanding of structure-activity relationships (SAR)?
Methodological Answer:
- SAR Libraries : Synthesize analogs with variations in pyrazole substituents or sulfonyl groups.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models.
- Cross-Study Validation : Compare results with CRDC-classified datasets on similar compounds to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
